molecular formula C8H6O2S B12029060 Propanedial, (2-thienylmethylene)- CAS No. 82700-54-7

Propanedial, (2-thienylmethylene)-

Cat. No.: B12029060
CAS No.: 82700-54-7
M. Wt: 166.20 g/mol
InChI Key: DAPOGKYMYCBCBW-UHFFFAOYSA-N
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Description

Propanedial, (2-thienylmethylene)-, also known as 2-thienylmethylene propanedial, is an organic compound with the molecular formula C7H4O2S. This compound features a thienyl group attached to a propanedial moiety, making it an interesting subject for various chemical studies due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedial, (2-thienylmethylene)-, typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of malonic acid to form the desired product.

Industrial Production Methods

While specific industrial production methods for propanedial, (2-thienylmethylene)-, are not well-documented, the general approach would involve large-scale Knoevenagel condensation reactions. The reaction conditions would be optimized to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanedial, (2-thienylmethylene)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: 2-thienylmethylene propanediol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Propanedial, (2-thienylmethylene)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of propanedial, (2-thienylmethylene)-, involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thienyl group can interact with aromatic residues in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Propanedial, (phenyl-2-thienylmethylene)-: Similar structure but with a phenyl group instead of a thienyl group.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of propanedial, (2-thienylmethylene)-.

    Malonic acid: Another precursor used in the synthesis.

Uniqueness

Propanedial, (2-thienylmethylene)-, is unique due to its combination of a thienyl group and a propanedial moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

82700-54-7

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

2-(thiophen-2-ylmethylidene)propanedial

InChI

InChI=1S/C8H6O2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-6H

InChI Key

DAPOGKYMYCBCBW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(C=O)C=O

Origin of Product

United States

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